Cas no 686780-99-4 (1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-)

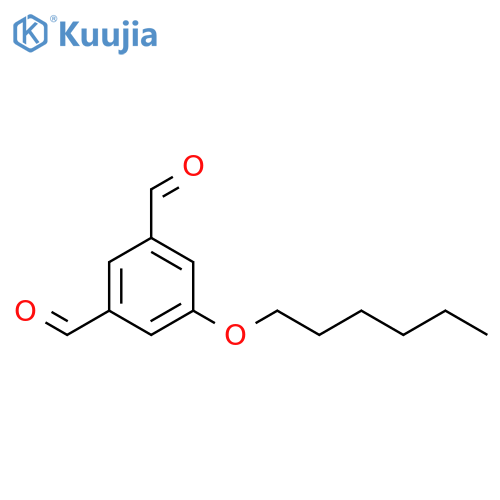

686780-99-4 structure

商品名:1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-

1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- 化学的及び物理的性質

名前と識別子

-

- 1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-

- G71539

- 5-(Hexyloxy)isophthalaldehyde

- 686780-99-4

-

- インチ: InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3

- InChIKey: DHKNGYQIUBIIKF-UHFFFAOYSA-N

- ほほえんだ: CCCCCCOC1=CC(=CC(=C1)C=O)C=O

計算された属性

- せいみつぶんしりょう: 234.125594432g/mol

- どういたいしつりょう: 234.125594432g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A2421064-1g |

5-(Hexyloxy)isophthalaldehyde |

686780-99-4 | 95% | 1g |

$843.0 | 2024-04-18 | |

| Ambeed | A2421064-250mg |

5-(Hexyloxy)isophthalaldehyde |

686780-99-4 | 95% | 250mg |

$311.0 | 2024-04-18 | |

| Ambeed | A2421064-100mg |

5-(Hexyloxy)isophthalaldehyde |

686780-99-4 | 95% | 100mg |

$178.0 | 2024-04-18 |

1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

686780-99-4 (1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:686780-99-4)1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-

清らかである:99%/99%/99%

はかる:1g/250mg/100mg

価格 ($):759.0/280.0/160.0